molecular formula C12H18ClNO B2949532 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride CAS No. 2172081-96-6

3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B2949532
CAS No.: 2172081-96-6
M. Wt: 227.73
InChI Key: LZHNYVRHRMZHFS-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a cyclobutane derivative that features a benzyloxy group attached to the cyclobutane ring via a methylene bridge, and an amine group in the hydrochloride form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the benzyloxy group and the amine functionality. The final step involves the conversion of the amine to its hydrochloride salt.

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through or other ring-closing methods.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride as starting materials.

    Amination: The amine group is introduced through reductive amination or other amination techniques.

    Formation of Hydrochloride Salt: The final compound is obtained by treating the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the amine group can produce secondary or tertiary amines.

    Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.

Scientific Research Applications

3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclobutan-1-one: Similar structure but lacks the amine group.

    Cyclobutanamine derivatives: Compounds with variations in the substituents on the cyclobutane ring.

Uniqueness

3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride is unique due to the combination of the benzyloxy group and the amine functionality on the cyclobutane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHNYVRHRMZHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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